1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative of the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine and dichloromethane for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design. The sulfonyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analog without the pyrazole and sulfonyl groups.
1-(difluoromethyl)-3-methyl-1H-pyrazole: Lacks the piperazine and chlorophenyl groups.
4-(sulfonyl)piperazine: Contains the sulfonyl group but lacks the pyrazole and chlorophenyl groups.
Uniqueness
1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its pharmacokinetic profile, while the sulfonyl group contributes to its chemical reactivity and potential for hydrogen bonding.
Properties
Molecular Formula |
C15H17ClF2N4O2S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C15H17ClF2N4O2S/c1-11-14(10-22(19-11)15(17)18)25(23,24)21-7-5-20(6-8-21)13-4-2-3-12(16)9-13/h2-4,9-10,15H,5-8H2,1H3 |
InChI Key |
PZVMDVMNOBLZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)F |
Origin of Product |
United States |
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